Direct Carbon–Carbon Connectivity vs. Oxy/Amino‑Linked Analogs: Impact on Molecular Flexibility and LogP
4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile features a direct carbon–carbon bond between the indane C1 and the para‑position of the benzonitrile phenyl ring. This contrasts with prevalent analogs that incorporate an oxygen linker (e.g., 4‑{[(1R,2S)‑2‑[(3R)‑3‑aminopiperidin‑1‑yl]‑2,3‑dihydro‑1H‑inden‑1‑yl]oxy}benzonitrile) or an amino linker (e.g., 4‑[(2‑hydroxy‑2,3‑dihydro‑1H‑inden‑1‑yl)amino]benzonitrile). The absence of a heteroatom linker reduces molecular flexibility, as reflected by the single rotatable bond in the target compound [1]. Computed physicochemical parameters further differentiate the compound: a logP of 2.60718 and a TPSA of 44.02 Ų . While direct experimental comparator data for oxygen‑ or amino‑linked analogs are not available from the same study, the lower heteroatom count and reduced polarity of the C–C linked scaffold are class‑level inferences that often correlate with enhanced membrane permeability relative to oxygen‑linked congeners [2].
| Evidence Dimension | LogP (lipophilicity) and Rotatable Bond Count |
|---|---|
| Target Compound Data | LogP = 2.60718; Rotatable Bonds = 1 |
| Comparator Or Baseline | Oxygen‑linked analog (CID 167993650): Rotatable Bonds = 3; Amino‑linked analog (CAS 789‑74‑2): Molecular Weight = 250.30 g/mol [1] |
| Quantified Difference | Target compound has 1 rotatable bond vs. 3 for the oxygen‑linked analog; LogP difference cannot be quantified due to lack of reported values for comparators. |
| Conditions | Computed properties; in silico prediction (XLogP3, Cactvs). |
Why This Matters
Fewer rotatable bonds and a direct C–C linkage imply a more conformationally constrained scaffold, which can be advantageous for target engagement specificity in medicinal chemistry campaigns.
- [1] PubChem. 4-[[(1R,2S)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]benzonitrile (CID 167993650) – Computed Descriptors (Rotatable Bond Count: 3). View Source
- [2] Veber DF, Johnson SR, Cheng HY, et al. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-23. View Source
